4,6-Dichloro-1H-pyrazolo[3,4-D]pyrimidine-3-carbaldehyde
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Overview
Description
4,6-Dichloro-1H-pyrazolo[3,4-D]pyrimidine-3-carbaldehyde is a heterocyclic organic compound that has garnered significant interest in scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of two chlorine atoms at positions 4 and 6, a pyrazolo[3,4-D]pyrimidine core, and an aldehyde group at position 3.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dichloro-1H-pyrazolo[3,4-D]pyrimidine-3-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4,6-dichloropyrimidine with hydrazine to form the pyrazolo[3,4-D]pyrimidine core, followed by formylation to introduce the aldehyde group at position 3 .
Industrial Production Methods: Industrial production methods for this compound are generally scaled-up versions of laboratory synthesis, with optimizations for yield and purity. These methods often involve the use of automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions: 4,6-Dichloro-1H-pyrazolo[3,4-D]pyrimidine-3-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 4 and 6 can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Condensation Reactions: The aldehyde group can participate in condensation reactions with amines or hydrazines to form Schiff bases or hydrazones.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution Products: Compounds with various functional groups replacing the chlorine atoms.
Oxidation Products: Carboxylic acids.
Reduction Products: Alcohols.
Scientific Research Applications
4,6-Dichloro-1H-pyrazolo[3,4-D]pyrimidine-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4,6-Dichloro-1H-pyrazolo[3,4-D]pyrimidine-3-carbaldehyde primarily involves the inhibition of cyclin-dependent kinases (CDKs). CDKs are enzymes that play a critical role in cell cycle progression. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells . The molecular targets include the ATP-binding sites of CDKs, where the compound forms hydrogen bonds and other interactions to block enzyme activity .
Comparison with Similar Compounds
4-Chloro-1H-pyrazolo[3,4-D]pyrimidine: Shares a similar core structure but with only one chlorine atom.
Pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine: Another heterocyclic compound with a different arrangement of nitrogen atoms and rings.
Uniqueness: 4,6-Dichloro-1H-pyrazolo[3,4-D]pyrimidine-3-carbaldehyde is unique due to the presence of two chlorine atoms and an aldehyde group, which confer distinct chemical reactivity and biological activity. Its ability to inhibit CDKs with high potency makes it a valuable compound in anticancer research .
Properties
Molecular Formula |
C6H2Cl2N4O |
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Molecular Weight |
217.01 g/mol |
IUPAC Name |
4,6-dichloro-2H-pyrazolo[3,4-d]pyrimidine-3-carbaldehyde |
InChI |
InChI=1S/C6H2Cl2N4O/c7-4-3-2(1-13)11-12-5(3)10-6(8)9-4/h1H,(H,9,10,11,12) |
InChI Key |
MRLQQIVPWLJATN-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)C1=C2C(=NN1)N=C(N=C2Cl)Cl |
Origin of Product |
United States |
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